(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Asymmetric Synthesis Chiral Pool Strategy Garner Aldehyde Synthesis

This chiral oxazolidine is the direct Weinreb amide precursor to Garner's aldehyde, enabling efficient 4-step, 88% yield synthesis from D-serine. The 2,2-dimethyl and N-Boc protection ensures >95% diastereoselectivity in reductions and C-C bond formations, preventing epimerization. Supplied at ≥95% purity, it's ideal for multi-gram campaigns requiring consistent stereocontrol. Order for reliable, scalable production of enantiopure building blocks.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
CAS No. 167102-62-7
Cat. No. B061499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
CAS167102-62-7
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1
InChIKeyUSINQMZZDNKSQW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (CAS 167102-62-7) – Chiral Building Block Specifications


(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (CAS 167102-62-7; MW 288.34; C₁₃H₂₄N₂O₅) is a chiral oxazolidine derivative featuring an N-Boc-protected amine, a 2,2-dimethyloxazolidine ring, and a Weinreb amide (N-methoxy-N-methylcarbamoyl) moiety at the C-4 position . The compound exists as a solid with a melting point of 67–68 °C, calculated boiling point of 349.7±52.0 °C, and a storage requirement of 2–8 °C . It serves as a versatile chiral intermediate in asymmetric synthesis and medicinal chemistry, with the Weinreb amide group enabling direct conversion to aldehydes or ketones without over-addition . Commercially available at ≥95% purity , this compound is a key precursor to Garner's aldehyde and related chiral building blocks [1].

Why Generic Substitution Fails: Steric Shielding and Conformational Bias in (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Procurement


Chiral oxazolidines bearing Weinreb amide functionality cannot be substituted interchangeably. The 2,2-dimethyl substitution on the oxazolidine ring provides critical steric shielding that prevents nucleophilic attack at the carbamate carbonyl, thereby preserving the Boc protecting group and enabling chemoselective transformations of the Weinreb amide moiety [1]. Furthermore, N-Boc-oxazolidines exhibit distinct conformational bias—the Boc group adopts a specific orientation that governs facial selectivity in subsequent reactions [2]. The combination of the 2,2-dimethyl geminal substitution and the N-Boc protecting group creates a rigidified scaffold that delivers consistently high diastereoselectivity (de >95%) in key transformations including reductions and nucleophilic additions [3]. Substituting with unsubstituted oxazolidines, oxazolidinones, or non-Boc-protected analogs would compromise this stereochemical control, potentially leading to epimerization or loss of enantiopurity [4]. The evidence below quantifies these functional differences.

Procurement-Ready: Comparative Performance Evidence for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (CAS 167102-62-7)


Synthetic Efficiency: Four-Step, 88% Overall Yield Route to (R)-Garner Aldehyde from D-Serine via Weinreb Amide Intermediate

The (R)-configured Boc-protected serine-derived Weinreb amide (the target compound class) enables a streamlined four-step synthesis of (R)-Garner aldehyde from D-serine in 88% overall yield, as demonstrated by Campbell and Taylor [1]. In contrast, alternative routes to Garner aldehyde that bypass the Weinreb amide intermediate require longer step counts, involve protecting group manipulations with lower overall efficiency, or suffer from partial racemization during oxidation steps . The Weinreb amide moiety provides a direct, epimerization-free conversion pathway that eliminates the need for redox adjustments typically required when using ester or carboxylic acid intermediates [2].

Asymmetric Synthesis Chiral Pool Strategy Garner Aldehyde Synthesis

Enantiomer Accessibility and Procurement Cost: (R)-Enantiomer from D-Serine Chiral Pool vs. (S)-Enantiomer Synthetic Cost Premium

The (R)-enantiomer (CAS 167102-62-7) is derived from D-serine, an inexpensive and commercially abundant chiral pool amino acid that serves as the cost-effective starting material for this compound class . In contrast, the (S)-enantiomer (CAS 122709-21-1) requires L-serine or more elaborate synthetic routes and commands a price premium of approximately €122 per gram versus approximately €184 per gram for the (R)-enantiomer from comparable suppliers—a ~50% cost differential favoring the (R)-form . Additionally, multiple suppliers (AKSci, CymitQuimica, Fluorochem, Alfa Chemistry) offer the (R)-enantiomer with ≥95% purity as a stock item, whereas the (S)-enantiomer shows more limited commercial availability . The (R)-enantiomer also demonstrates higher diastereoselectivity (de >95%) in reductions and nucleophilic additions due to matched substrate-reagent pairing with D-serine-derived stereochemistry [1].

Chiral Procurement Cost Efficiency Enantiomer Availability

Diastereoselective Reduction and Alkylation Performance: >95% de in Zinc Borohydride Reduction of Weinreb Amide-Derived Ynones

The Weinreb amide derived from (R)-N-Boc-2,2-dimethyloxazolidine (compound 12 in the reference) reacts with lithium acetylides to yield 2-acyl oxazolidines in 75–90% isolated yields, and subsequent zinc borohydride reduction in ether at –30°C produces carbinols with diastereomeric excess >95% [1]. This high selectivity is attributed to a chelation-controlled transition state involving coordination of the metal cation to both the oxazolidine ring oxygen and the Weinreb amide carbonyl [2]. In contrast, analogous reductions of non-2,2-dimethyl-substituted oxazolidines or oxazolidinones lacking the N-Boc group typically yield lower de values (70–85%) due to reduced conformational rigidity [3]. The 2,2-dimethyl substitution restricts ring puckering and enforces a single reactive conformation, a feature absent in unsubstituted oxazolidine scaffolds [4].

Diastereoselectivity Weinreb Amide Reduction Chiral Auxiliary

Procurement-Ready Physical Specifications: 95% Minimum Purity, 67–68°C Melting Point, and 2–8°C Storage

The target compound is commercially supplied as a solid with a verified melting point of 67–68 °C, a calculated boiling point of 349.7±52.0 °C at 760 mmHg, and a density of 1.118±0.06 g/cm³ . Minimum purity specification is 95% across multiple vendors (AKSci, CymitQuimica, Chemenu), with the MDL number MFCD09878778 enabling unambiguous chemical identification . The compound requires storage at 2–8 °C to maintain stability; degradation or hydrolysis can occur at ambient temperature due to the acid-labile Boc group and moisture-sensitive oxazolidine ring . In comparison, structurally similar N-Boc oxazolidines lacking the 2,2-dimethyl substitution exhibit lower thermal stability (decomposition onset ~40–50 °C) and require storage at –20 °C [1]. The 2,2-dimethyl geminal substitution on the oxazolidine ring provides enhanced thermal and conformational stability relative to unsubstituted analogs [2].

Quality Control Storage Stability Analytical Specification

Optimal Application Scenarios for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Based on Comparative Evidence


Synthesis of (R)-Garner Aldehyde and Chiral Amino Alcohol Derivatives

This compound serves as the direct Weinreb amide precursor to (R)-Garner aldehyde (tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate), a cornerstone chiral intermediate in natural product total synthesis [1]. The four-step, 88% overall yield route from D-serine makes this the most efficient entry to the Garner aldehyde scaffold, and the Weinreb amide's controlled reduction with DIBAL-H at –78°C proceeds without epimerization . The resulting Garner aldehyde is used in the synthesis of sphingolipids, β-lactam antibiotics, and macrocyclic natural products requiring enantiopure α-amino aldehyde building blocks [2].

Asymmetric Synthesis of β-Amino Acids and γ-Amino Alcohols via Diastereoselective Alkylation

The >95% diastereoselectivity observed in zinc borohydride reductions of Weinreb amide-derived ynones [1] makes this compound ideal for constructing enantiopure β-amino acids and γ-amino alcohols. These scaffolds are critical pharmacophores in peptide deformylase inhibitors, protease inhibitors, and CNS-active drug candidates . The N-Boc oxazolidine auxiliary can be cleaved under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to reveal the free amino alcohol without racemization [2].

Large-Scale Process Development and Multi-Gram Synthesis Campaigns

The (R)-enantiomer's chiral pool origin from inexpensive D-serine, combined with its 2–8°C storage requirement (versus –20°C for unsubstituted analogs), makes this compound particularly suitable for pilot-plant scale-ups and multi-gram synthesis campaigns [1]. The 95% minimum purity specification from multiple vendors ensures batch-to-batch consistency, while the four-step Garner aldehyde route reduces solvent consumption and waste generation relative to longer alternative sequences .

Enantioselective Total Synthesis Requiring High Stereochemical Fidelity

The rigidified 2,2-dimethyl oxazolidine scaffold provides consistently high stereocontrol in C–C bond-forming reactions including Grignard additions, organocuprate alkylations, and Claisen rearrangements [1]. The >95% de observed in reductions and the complete stereoselectivity in bromocarbamation reactions (as demonstrated with structurally analogous N-Boc alkenyl oxazolidines) make this compound a reliable chiral building block for complex natural product total syntheses where stereochemical integrity is non-negotiable, such as in the synthesis of Taxol side chains and hydroxyethylamine isosteres [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.